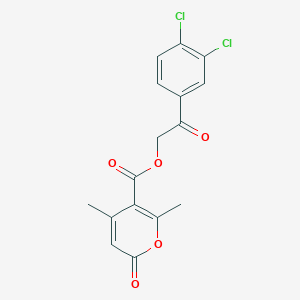
2-(2-bromo-4-methylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide
Descripción general
Descripción
2-(2-bromo-4-methylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide, commonly known as Bromo-DMAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound belongs to the class of amphetamines and has been used as a stimulant in various research studies.
Mecanismo De Acción
Bromo-DMAA works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention. By increasing their levels, Bromo-DMAA can enhance cognitive and physical performance.
Biochemical and Physiological Effects:
Bromo-DMAA has been shown to increase heart rate, blood pressure, and respiration rate. It can also cause vasoconstriction, which can lead to reduced blood flow to certain parts of the body. Additionally, Bromo-DMAA can cause the release of glucose from the liver, which can lead to hyperglycemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bromo-DMAA in lab experiments is its ability to enhance cognitive and physical performance. This can be useful in studies that require high levels of focus and attention. However, the potential side effects of Bromo-DMAA, such as increased heart rate and blood pressure, should be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for research on Bromo-DMAA. One area of interest is its potential as a treatment for ADHD. Additionally, Bromo-DMAA could be investigated for its potential as a cognitive enhancer in healthy individuals. Further research is also needed to determine the long-term effects of Bromo-DMAA on the body and brain.
Conclusion:
In conclusion, Bromo-DMAA is a chemical compound that has potential applications in scientific research. It has been shown to enhance cognitive and physical performance and has been investigated for its potential as a treatment for ADHD. However, the potential side effects of Bromo-DMAA should be taken into consideration when designing experiments. Further research is needed to determine its long-term effects and potential as a cognitive enhancer.
Aplicaciones Científicas De Investigación
Bromo-DMAA has been used in various research studies as a stimulant. It has been shown to increase alertness, focus, and cognitive performance. It has also been used as a pre-workout supplement due to its potential to enhance physical performance. Additionally, Bromo-DMAA has been investigated for its potential as a treatment for attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4/c1-11-4-5-16(15(18)6-11)23-10-17(20)19-12-7-13(21-2)9-14(8-12)22-3/h4-9H,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOAOXWUFXWYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)OC)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-(4-ethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568289.png)
![3-bromo-5-phenyl-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568293.png)
![3-bromo-N-(5-chloro-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568295.png)

![5-acetyl-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3568333.png)
![4,4,8-trimethyl-5-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3568336.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B3568345.png)




![N-[4-(dimethylamino)phenyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide](/img/structure/B3568368.png)
![2-(4-bromophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3568373.png)
![N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-3-methylbenzamide](/img/structure/B3568375.png)
